1-(3-Acétylphényl)pyrrolidin-2-one

Vue d'ensemble

Description

1-(3-Acetylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.241. The purity is usually 95%.

The exact mass of the compound 1-(3-Acetylphenyl)pyrrolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Acetylphenyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Acetylphenyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of 1-(3-Acetylphenyl)pyrrolidin-2-one

The synthesis of this compound typically involves the reaction of 3-acetylphenyl derivatives with appropriate pyrrolidine precursors. Various methods have been reported in literature, including:

- Condensation Reactions : Utilizing aldehydes and ketones in the presence of bases.

- Multistep Synthesis : Involving intermediate compounds that undergo cyclization to form the final product.

Biological Activities

1-(3-Acetylphenyl)pyrrolidin-2-one exhibits a range of biological activities, making it a candidate for further pharmacological studies.

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

- In vitro Studies : Research indicates that 1-(3-Acetylphenyl)pyrrolidin-2-one can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. For instance, one study reported an IC50 value of approximately 15 µM against MCF-7 cells, comparable to established chemotherapeutics .

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria:

- Case Study : A study evaluated its efficacy against Staphylococcus aureus and Escherichia coli, showing that it exhibited a twofold to sixteenfold increase in antibacterial effect compared to standard antibiotics like oxytetracycline .

Case Study 1: Anticancer Effect

In vitro studies on human melanoma cells demonstrated a significant reduction in cell viability after treatment with 1-(3-Acetylphenyl)pyrrolidin-2-one, indicating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Another study highlighted its ability to enhance antimicrobial activity against resistant strains of bacteria, suggesting its utility in treating infections where conventional antibiotics fail.

Mécanisme D'action

The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .

Activité Biologique

1-(3-Acetylphenyl)pyrrolidin-2-one, a compound with the molecular formula CHN\O, is an intriguing member of the pyrrolidinone family. This compound has garnered attention due to its diverse biological activities, including potential applications in pharmaceuticals and agriculture. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

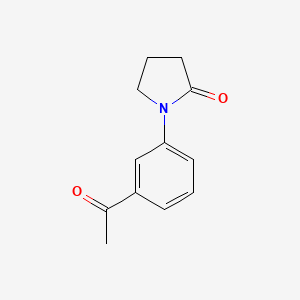

The structural framework of 1-(3-Acetylphenyl)pyrrolidin-2-one features a pyrrolidinone ring linked to an acetylphenyl group. The presence of the carbonyl group adjacent to the nitrogen atom enhances its reactivity and biological potential.

| Property | Value |

|---|---|

| Molecular Formula | CHN\O |

| Molecular Weight | 219.24 g/mol |

| Functional Groups | Acetyl, Pyrrolidinone |

Antimicrobial Activity

Research indicates that 1-(3-Acetylphenyl)pyrrolidin-2-one exhibits significant antimicrobial properties. In a study comparing various compounds, it was found that derivatives of pyrrolidinones often show enhanced antibacterial effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Case Study:

In a comparative analysis, 1-(3-Acetylphenyl)pyrrolidin-2-one demonstrated up to a 16-fold increase in antibacterial activity compared to standard antibiotics like oxytetracycline . This suggests its potential as a lead compound for developing new antimicrobial agents.

Anticonvulsant Properties

Another area of interest is the anticonvulsant activity of this compound. Structural analogs have been synthesized and tested for their ability to prevent seizures in animal models. For instance, analogs featuring similar pyrrolidinone structures have shown promising results in reducing seizure frequency and severity .

Research Findings:

A study reported that certain pyrrolidinone derivatives displayed effective anticonvulsant properties with median effective doses significantly lower than those of existing medications . This positions 1-(3-Acetylphenyl)pyrrolidin-2-one as a candidate for further investigation in epilepsy treatment.

The biological activity of 1-(3-Acetylphenyl)pyrrolidin-2-one is thought to stem from its interaction with specific molecular targets. The compound may modulate enzyme activities or receptor functions, influencing cellular signaling pathways related to pain perception and microbial resistance .

Synthesis and Derivatives

Various synthetic routes have been explored to produce 1-(3-Acetylphenyl)pyrrolidin-2-one efficiently. These methods often involve multicomponent reactions that allow for the introduction of diverse functional groups, enhancing the compound's biological profile.

| Synthesis Method | Description |

|---|---|

| Multicomponent Reactions | Combining aromatic aldehydes with pyrrolidinones under specific conditions yields high purity products. |

| Derivatization | Modifying the acetophenone moiety can lead to novel compounds with improved bioactivity. |

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Acetylphenyl)pyrrolidin-2-one, it is essential to compare it with structurally similar compounds.

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Acetylpyridine | Pyridine ring with an acetyl group | Moderate antibacterial activity |

| 1-(4-Acetylphenyl)pyrrolidin-2-one | Para-acetyl substitution on phenyl | Variable biological activities depending on substitution pattern |

| 3-(Acetylamino)propanoic acid | Amino group instead of pyrrolidine ring | Different pharmacological profiles |

Propriétés

IUPAC Name |

1-(3-acetylphenyl)pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-9(14)10-4-2-5-11(8-10)13-7-3-6-12(13)15/h2,4-5,8H,3,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDVMJMNNOENMN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)N2CCCC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.